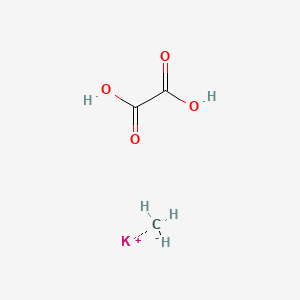Potassium;carbanide;oxalic acid
CAS No.:
Cat. No.: VC19752910
Molecular Formula: C3H5KO4
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C3H5KO4 |
|---|---|
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | potassium;carbanide;oxalic acid |
| Standard InChI | InChI=1S/C2H2O4.CH3.K/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;/q;-1;+1 |
| Standard InChI Key | OUEDTUPYBOALBE-UHFFFAOYSA-N |
| Canonical SMILES | [CH3-].C(=O)(C(=O)O)O.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Synonyms
Potassium oxalate is recognized by several synonyms, including dipotassium oxalate, potassium ethanedioate, and oxalic acid dipotassium salt . Its International Union of Pure and Applied Chemistry (IUPAC) name is dipotassium oxalate, reflecting its composition as a salt containing two potassium ions () and one oxalate ion (). The compound is often confused with potassium hydrogen oxalate (potassium binoxalate), but the two differ in stoichiometry and properties.
Molecular Formula and Structural Features
The molecular formula of potassium oxalate is , with a molar mass of 166.22 g/mol . Structurally, it consists of a planar oxalate ion () coordinated to two potassium ions. The oxalate ion itself is a dicarboxylate with a central carbon-carbon bond flanked by two deprotonated carboxyl groups. This planar configuration enables its participation in coordination chemistry, particularly in forming complexes with transition metals such as iron and calcium .
Table 1: Key Identifiers of Potassium Oxalate
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 583-52-8 | |
| Molecular Formula | ||
| Molar Mass | 166.22 g/mol | |
| Density | 2.13 g/cm³ | |
| Water Solubility (20°C) | 392 g/L |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Potassium oxalate is commonly synthesized via the neutralization of oxalic acid () with potassium hydroxide () or potassium carbonate () . A representative procedure involves dissolving 36.45 g of oxalic acid in 300 mL of methanol, followed by the gradual addition of 35.66 g of potassium hydroxide under stirring at room temperature . The reaction proceeds as follows:
After 3 hours of stirring, the solvent is partially evaporated, and the resulting crystals are filtered, washed with methanol, and dried under vacuum . This method yields anhydrous potassium oxalate, though the monohydrate form () is more prevalent in commercial settings due to its higher solubility .
Industrial Manufacturing
Industrial production scales up this neutralization process, often using potassium carbonate as a cost-effective base. The reaction with is less exothermic, making it suitable for large-scale operations:
Economic analyses highlight the importance of optimizing raw material ratios and recycling solvents to minimize costs. The anhydrous form is obtained by dehydrating the monohydrate at 160°C, a step critical for applications requiring low water content .
Physical and Chemical Properties
Physical Characteristics
Potassium oxalate exists as odorless, white crystalline powder or transparent crystals . The monohydrate form effloresces in dry air, losing water to revert to the anhydrous salt. Its density of 2.13 g/cm³ and high water solubility (392 g/L at 20°C) make it preferable in aqueous solutions for analytical purposes .
Acid-Base Behavior and Solubility
As a salt of a weak acid (oxalic acid, , ), potassium oxalate exhibits basic properties in solution. It reacts with strong acids to regenerate oxalic acid:
The oxalate ion () acts as a bidentate ligand, forming stable complexes with metal ions. This property underpins its use in titrimetric analyses, such as the determination of calcium in biological samples.
Reactivity and Functional Mechanisms
Redox Reactions
Potassium oxalate serves as a reducing agent in redox chemistry. In acidic environments, it reduces permanganate () to manganese(II) ions while being oxidized to carbon dioxide:
This reaction is central to its use in volumetric analysis, where it standardizes potassium permanganate solutions.
Coordination Chemistry
The oxalate ion’s ability to chelate metal ions is exploited in industrial processes, such as removing rust (iron oxides) via complex formation:
Such reactions are pH-dependent, with optimal complexation occurring in mildly acidic conditions .
Applications in Science and Industry
Analytical Chemistry
Potassium oxalate is a primary standard in titrimetry due to its high purity and stability. It is indispensable in the determination of calcium ions in serum and water samples, where it precipitates calcium as calcium oxalate:
The precipitate is later dissolved and titrated with permanganate, enabling precise quantification .
Photography and Textile Industry
Historically, potassium oxalate was used as a developer in platinum printing, where it reduced platinum salts to metallic platinum, creating durable images . In textiles, it bleaches straw and removes iron stains from fabrics through its complexing action .
Biological and Medical Uses
Biological and Environmental Relevance
Role in Fungal Metabolism
Oxalic acid, the parent acid of potassium oxalate, is a key metabolite in fungi such as Rhodonia placenta. It facilitates wood decay by generating hydroxyl radicals via Fenton chemistry, which degrade lignin and cellulose . Potassium oxalate may accumulate in fungal cell walls, modulating pH and metal availability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume